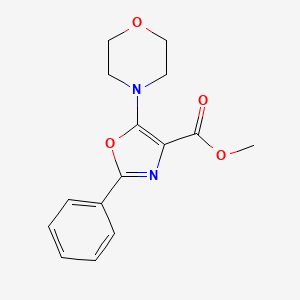

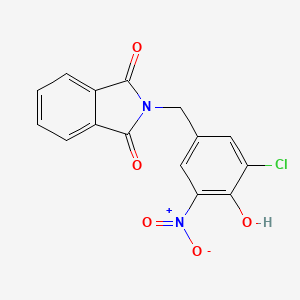

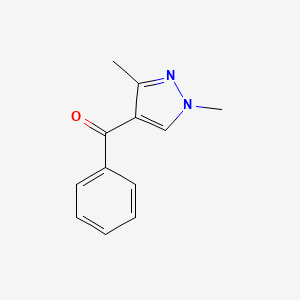

methyl 5-(4-morpholinyl)-2-phenyl-1,3-oxazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-(4-morpholinyl)-2-phenyl-1,3-oxazole-4-carboxylate and related compounds belong to a class of chemicals known for their diverse chemical reactions and potential biological activities. These compounds are often synthesized and analyzed for their structure and properties to explore their applications in various fields, including medicinal chemistry.

Synthesis Analysis

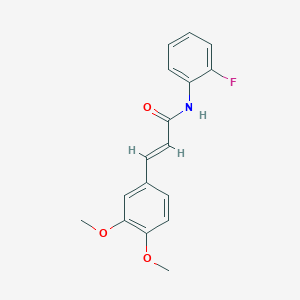

The synthesis of related compounds typically involves condensation reactions, cyclization, and functionalization steps. For example, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was synthesized through condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclization with hydrazine hydrate (Hao et al., 2017).

Molecular Structure Analysis

The crystal structure of synthesized compounds provides insights into their molecular geometry, which is crucial for understanding their chemical behavior and interaction with biological targets. The crystal structure of related compounds, like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, has been determined, showing specific spatial arrangements that are vital for their biological activity (Hao et al., 2017).

Wissenschaftliche Forschungsanwendungen

Study of Morbidity of Personnel with Potential Exposure to Vinclozolin

This study investigated the health outcomes of employees exposed to vinclozolin, a compound with a different structure but relevant due to the interest in occupational exposure to chemicals. It focused on internal exposure and targeted health outcomes, such as changes in hormone concentrations and signs of liver injury, without finding evidence of health effects induced by vinclozolin among employees. This kind of research highlights the importance of monitoring and assessing the health impacts of chemical exposure in occupational settings (Zober et al., 1995).

Disposition and Metabolism of [14C]SB-649868

In this study, the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, were examined in humans. Although the compound differs from the query, the methodology used for studying the metabolism and elimination pathways of pharmaceutical compounds in clinical settings could be relevant for investigating the metabolic fate of other complex molecules, including those containing morpholine groups (Renzulli et al., 2011).

Fatal Intoxication by 5F-ADB and Diphenidine

This paper reports a case of fatal intoxication involving 5F-ADB and diphenidine, highlighting the importance of detecting and quantifying novel psychoactive substances (NPS) in forensic toxicology. The research demonstrates the methodologies for screening, detection, and investigation of metabolic pathways of such compounds in humans, which could be applicable to studying the toxicological profiles of a wide range of substances, including those structurally related to the query compound (Kusano et al., 2018).

Allergic Contact Dermatitis from Curcumin (Turmeric)

This study delves into contact dermatitis caused by certain chemicals, with a focus on neticonazole, a vinyl imidazole derivative. Although the primary compound of interest differs, the research approach to understanding allergic reactions and cross-sensitization among chemicals can offer insights into how similar methodologies could be applied to study potential allergic responses to various chemical compounds in medical and occupational health contexts (Hata et al., 1997).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with cyclin-a2 and cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, potentially influencing cell cycle progression.

Eigenschaften

IUPAC Name |

methyl 5-morpholin-4-yl-2-phenyl-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-19-15(18)12-14(17-7-9-20-10-8-17)21-13(16-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVSSQDAKXIZRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC(=N1)C2=CC=CC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24826577 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)

![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)

![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)

![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5503560.png)

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)